molecular formula C11H21N B13563412 Spiro[5.5]undecan-2-amine

Spiro[5.5]undecan-2-amine

Katalognummer: B13563412
Molekulargewicht: 167.29 g/mol
InChI-Schlüssel: KCGFNQXJENWZMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[5.5]undecan-2-amine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. The compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structural motif imparts unique chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5One common method involves the ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization . This method allows for the rapid synthesis of the spirocyclic core with high efficiency.

Industrial Production Methods

While specific industrial production methods for spiro[5.5]undecan-2-amine are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[5.5]undecan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Spiro[5.5]undecan-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of spiro[5.5]undecan-2-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of the compound have been shown to act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can modulate various cellular processes, making the compound a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[5.5]undecan-2-amine is unique due to the presence of the amine group, which imparts additional reactivity and potential for functionalization. This makes it a versatile building block in synthetic chemistry and a valuable compound in pharmaceutical research.

Eigenschaften

Molekularformel

C11H21N

Molekulargewicht

167.29 g/mol

IUPAC-Name

spiro[5.5]undecan-4-amine

InChI

InChI=1S/C11H21N/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h10H,1-9,12H2

InChI-Schlüssel

KCGFNQXJENWZMG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCCC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.